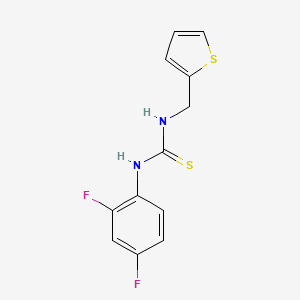

![molecular formula C14H8N8O3 B5556842 3,3'-(1,3,4-噁二唑-2,5-二基)双[4-(1H-吡咯-1-基)-1,2,5-噁二唑]](/img/structure/B5556842.png)

3,3'-(1,3,4-噁二唑-2,5-二基)双[4-(1H-吡咯-1-基)-1,2,5-噁二唑]

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves nucleophilic substitution reactions, condensation, or cyclization processes. For instance, bis((5-aryl-1,3,4-oxadiazol-2-yl)thio)alkanes can be synthesized through the nucleophilic substitution reaction of dihaloalkanes with respective 1,3,4-oxadiazole-2-thiols, demonstrating the versatility of oxadiazole chemistry in forming diverse molecular architectures (Ahmed et al., 2018).

Molecular Structure Analysis

Oxadiazole compounds exhibit a range of molecular structures, including one-dimensional polymeric complexes with metals such as zinc, showcasing the ability of these molecules to form complex structures through intermolecular interactions, including π-π and C-H···π interactions (Hou et al., 2013).

Chemical Reactions and Properties

Oxadiazole derivatives participate in various chemical reactions, such as copper-mediated conversion processes that result in novel complexes with unique properties like luminescence. This highlights the reactive nature of oxadiazole compounds under specific conditions (Fang et al., 2011).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, such as fluorescence emission, are notable. For example, certain oxadiazole-based compounds exhibit fluorescence when investigated in solutions, indicating their potential for applications in materials science (Ge et al., 2014).

Chemical Properties Analysis

The chemical behavior of oxadiazole compounds includes interactions with DNA, as demonstrated by copper(II) complexes of oxadiazoles, which can bind to DNA through groove binding mechanisms. This interaction is significant for understanding the biochemical and pharmacological aspects of these molecules (Terenzi et al., 2010).

科学研究应用

有机发光二极管 (OLED)

1,3,4-噁二唑衍生物(例如 3,3'-(1,3,4-噁二唑-2,5-二基)双[4-(1H-吡咯-1-基)-1,2,5-噁二唑])用于有机发光二极管 (OLED) 的开发。它们被合成并用作 OLED 中的空穴阻挡材料,以提高其效率和性能。具体来说,它们用于电子注入/空穴阻挡层,以增加这些器件的发光和操作稳定性 (Wang 等人,2001); (Shih 等人,2015)。

配位聚合物和超分子化学

噁二唑衍生物是配位聚合物和超分子配合物合成的关键组分。它们充当配体,与各种无机盐相互作用以形成新型配位聚合物。这些聚合物显示出独特的结构基序,并因其在材料科学中的潜在应用而受到探索,例如在构建先进分子结构方面 (Dong 等人,2003); (Dong 等人,2003)。

抗菌和抗氧化活性

1,3,4-噁二唑衍生物因其抗菌和抗氧化特性而受到研究。它们被合成并针对各种细菌和真菌菌株进行测试,在抑制这些微生物的生长方面显示出有希望的结果。此外,一些衍生物表现出显着的抗氧化活性,这在医学和制药研究中备受关注 (Ahmed 等人,2018); (Basha 等人,2014)。

缓蚀

1,3,4-噁二唑衍生物也应用于腐蚀科学领域。它们用作各种金属的缓蚀剂,证明了在不同酸性环境中降低腐蚀速率的效率。此应用在金属保存至关重要的工业和工程环境中尤为重要 (Lebrini 等人,2005)。

属性

IUPAC Name |

2,5-bis(4-pyrrol-1-yl-1,2,5-oxadiazol-3-yl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N8O3/c1-2-6-21(5-1)11-9(17-24-19-11)13-15-16-14(23-13)10-12(20-25-18-10)22-7-3-4-8-22/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPANWBWPOVRNLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NON=C2C3=NN=C(O3)C4=NON=C4N5C=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

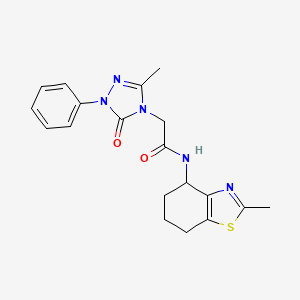

![5-{[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]methyl}-2,1,3-benzoxadiazole dihydrochloride](/img/structure/B5556768.png)

![4-[(4-bromobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5556780.png)

![3-(tetrahydrofuran-3-yl)-5-{2-[5-(2-thienyl)-2-furyl]ethyl}-1,2,4-oxadiazole](/img/structure/B5556785.png)

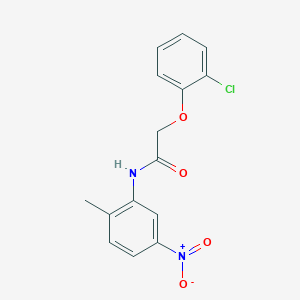

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2,4-difluorobenzamide](/img/structure/B5556795.png)

![6-{[(4aS*,7aR*)-4-(cyclopropylmethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5556803.png)

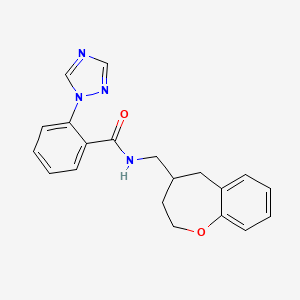

![2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5556807.png)

![1-(3-chlorophenyl)-4-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}piperazine](/img/structure/B5556813.png)

![3-[2-(dimethylamino)ethyl]-8-[2-(methylamino)isonicotinoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5556822.png)

![N-({1-[2-(4-bromophenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5556827.png)

![(1S*,5R*)-6-(propylsulfonyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5556867.png)